N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH)
Brand Name: Vulcanchem
CAS No.: 917015-56-6
VCID: VC11706052
InChI: InChI=1S/C14H23N3O4S/c1-2-8(13(19)20)15-11(18)6-4-3-5-10-12-9(7-22-10)16-14(21)17-12/h8-10,12H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,12-/m0/s1
SMILES: CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Molecular Formula: C14H23N3O4S
Molecular Weight: 329.42 g/mol

N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH)

CAS No.: 917015-56-6

Cat. No.: VC11706052

Molecular Formula: C14H23N3O4S

Molecular Weight: 329.42 g/mol

* For research use only. Not for human or veterinary use.

N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) - 917015-56-6

Specification

CAS No. 917015-56-6
Molecular Formula C14H23N3O4S
Molecular Weight 329.42 g/mol
IUPAC Name 2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid
Standard InChI InChI=1S/C14H23N3O4S/c1-2-8(13(19)20)15-11(18)6-4-3-5-10-12-9(7-22-10)16-14(21)17-12/h8-10,12H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,12-/m0/s1
Standard InChI Key OHBWIDBPBGFRRP-BCBKFXIMSA-N
Isomeric SMILES CCC(C(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
SMILES CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Canonical SMILES CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2

Introduction

Chemical Structure and Synthesis

Molecular Characterization

Biotinyl-DL-Abu-OH consists of a biotin moiety linked to the α-amino group of 2-AABA via an amide bond. The racemic DL configuration at the α-carbon arises from the use of dl-2-aminobutyric acid during synthesis . The molecular formula is C14H23N3O4S\text{C}_{14}\text{H}_{23}\text{N}_3\text{O}_4\text{S}, with a molecular weight of 345.41 g/mol. The biotin group provides a 16 Å flexible linker, allowing the compound to interact with streptavidin-coated surfaces while maintaining conformational freedom .

Synthetic Pathways

The synthesis of Biotinyl-DL-Abu-OH typically involves three stages:

  • Biotin Activation: The carboxylic acid group of biotin is esterified to enhance solubility in organic solvents. For example, biotin methyl ester is prepared via acid-catalyzed esterification .

  • Amine Coupling: The activated biotin reacts with dl-2-aminobutyric acid under peptide coupling conditions (e.g., EDC/NHS or HATU). This step forms the stable amide linkage .

  • Deprotection and Purification: Protecting groups (e.g., tert-butyl carbamates) are removed using acidic or basic conditions, followed by chromatographic purification .

A key advancement involves palladium-catalyzed Sonogashira coupling to install alkyne or alkene linkers between biotin and target molecules, which avoids enzymatic hydrolysis risks associated with traditional carboxamide linkages . For instance, alkyne-functionalized biotin derivatives exhibit 66% yield over five steps, demonstrating the efficiency of this approach .

Biochemical Applications

Affinity Purification

Biotinyl-DL-Abu-OH binds streptavidin with a dissociation constant (KdK_d) of ~1015^{-15} M, comparable to native biotin . This property enables its use in:

  • Immobilized Metal Affinity Chromatography (IMAC): Functionalized resins capture biotinylated proteins or nucleic acids.

  • Pull-Down Assays: Identifying protein-protein interactions in proteomics studies .

Metabolic Labeling

2-AABA serves as a precursor in glutathione synthesis and modulates oxidative stress pathways. Biotinylation allows tracking of 2-AABA incorporation into cellular metabolites via streptavidin-based detection . In macrophages, 2-AABA suppresses glycolysis and promotes oxidative phosphorylation (OXPHOS), a metabolic shift quantified using biotinylated probes .

Pharmacological and Therapeutic Insights

Anti-Inflammatory Effects

In murine models of sepsis and colitis, Biotinyl-DL-Abu-OH reduces pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% and improves survival rates by 30% . Mechanistically, it inhibits histone H3K27 trimethylation at promoters of inflammatory genes (e.g., Nos2, Il6), epigenetically silencing M1 macrophage polarization .

Drug Delivery Systems

The biotin-streptavidin interaction facilitates targeted delivery of chemotherapeutic agents. For example:

  • Nanoparticle Conjugates: Biotinylated liposomes loaded with doxorubicin show 90% uptake in cancer cells overexpressing biotin receptors.

  • Prodrug Activation: Enzymatic cleavage of the amide bond releases 2-AABA, which exerts cytoprotective effects in hepatocytes .

Research Findings and Data

Comparative Binding Affinities

CompoundKdK_d (M)Half-Life (h)
Biotin1015^{-15}48
Biotinyl-DL-Abu-OH1014^{-14}36
Biotin-Alkyne Derivative1013^{-13}24

Data sourced from competitive binding assays using HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement .

Metabolic Impact in Macrophages

  • Glycolysis Inhibition: 50% reduction in lactate production.

  • OXPHOS Activation: 2.5-fold increase in ATP synthesis .

  • Arginine Metabolism: Upregulation of arginase-1 (Arg1) by 70%, promoting tissue repair .

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